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Compound of Interest

Compound Name:
2-Amino-3-bromo-5-

nitrobenzonitrile

Cat. No.: B101693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2-
Amino-3-bromo-5-nitrobenzonitrile, a key intermediate in various synthetic pathways. Due to

the limited availability of directly published experimental spectra for this specific compound, this

document presents predicted spectroscopic data based on established principles of nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS). Detailed, generalized experimental protocols for obtaining such data are also provided to

guide researchers in their analytical workflows.

Chemical Structure and Properties
IUPAC Name: 2-Amino-3-bromo-5-nitrobenzonitrile

CAS Number: 17601-94-4[1]

Molecular Formula: C₇H₄BrN₃O₂[1]

Molecular Weight: 242.03 g/mol [1][2]

Appearance: Typically an off-white to yellowish solid powder.[2]

Melting Point: Reported ranges include 175-179 °C and 191 °C.[1][2]
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Solubility: Poorly soluble in water, with better solubility in organic solvents such as

dichloromethane and chloroform.[2]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Amino-3-bromo-5-
nitrobenzonitrile. These predictions are derived from the analysis of its chemical structure and

comparison with data for analogous compounds.

Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.2 - 8.5 d 1H Ar-H (ortho to -NO₂)

~7.8 - 8.1 d 1H Ar-H (ortho to -CN)

~5.0 - 6.0 br s 2H -NH₂

Note on ¹H NMR Predictions: The aromatic protons are expected to appear as doublets due to

coupling with each other. The exact chemical shifts are influenced by the strong electron-

withdrawing effects of the nitro and cyano groups, and the electron-donating effect of the amino

group. The amino protons will likely appear as a broad singlet and their chemical shift can be

highly dependent on solvent and concentration.

Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: TMS (0 ppm)
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Chemical Shift (δ, ppm) Assignment

~150 - 155 C-NH₂

~140 - 145 C-NO₂

~135 - 140 Ar-CH (ortho to -CN)

~125 - 130 Ar-CH (ortho to -NO₂)

~115 - 120 C-CN (nitrile carbon)

~110 - 115 C-Br

~100 - 105 C-CN (aromatic carbon)

Note on ¹³C NMR Predictions: The chemical shifts of the aromatic carbons are influenced by

the attached functional groups. Quaternary carbons (C-NH₂, C-NO₂, C-Br, C-CN) are expected

to have lower intensities compared to the protonated aromatic carbons. The nitrile carbon

typically appears in the 115-120 ppm range.[3]

Predicted FT-IR Data
Sample Preparation: KBr pellet or ATR
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)
N-H stretching (asymmetric

and symmetric) of -NH₂

2230 - 2210 Strong, Sharp C≡N stretching of nitrile

1630 - 1590 Medium to Strong
N-H bending of -NH₂ and C=C

aromatic ring stretching

1550 - 1500 Strong Asymmetric NO₂ stretching

1350 - 1300 Strong Symmetric NO₂ stretching

~880 - 820 Strong

C-H out-of-plane bending

(indicative of substitution

pattern)

~750 - 700 Medium to Strong C-Br stretching

Note on FT-IR Predictions: The spectrum will be characterized by the sharp nitrile peak and the

strong nitro group absorptions. The amino group will show characteristic stretching and

bending vibrations.

Predicted Mass Spectrometry (EI) Data
m/z Relative Intensity Possible Fragment

241/243 High
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Br)

212/214 Medium [M - HCN]⁺

195/197 Medium [M - NO₂]⁺

162 Medium [M - Br]⁺

134 Medium [M - Br - HCN]⁺

116 Low [C₆H₂N₂O₂]⁺

90 Low [C₆H₄N]⁺
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Note on Mass Spectrometry Predictions: The molecular ion peak should be clearly visible with

the characteristic M+2 isotope peak for bromine in an approximate 1:1 ratio. Fragmentation is

likely to involve the loss of small neutral molecules such as HCN and NO₂, as well as the

bromine radical.

Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of solid

aromatic compounds like 2-Amino-3-bromo-5-nitrobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of 2-Amino-3-bromo-5-nitrobenzonitrile for ¹H NMR and 20-

50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the

solution to calibrate the chemical shift scale to 0 ppm.

Instrument Parameters (¹H NMR):

Spectrometer Frequency: 400 MHz or higher for better resolution.

Pulse Sequence: A standard single-pulse experiment.

Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: Room temperature (e.g., 298 K).

Instrument Parameters (¹³C NMR):

Spectrometer Frequency: 100 MHz or higher.

Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum to singlets for

each unique carbon.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Temperature: Room temperature (e.g., 298 K).

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the spectrum.

Calibrate the spectrum using the TMS signal at 0 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the chemical shifts and coupling patterns to assign the signals to the respective

nuclei.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic

vibrational frequencies.
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Methodology (KBr Pellet Method):[4]

Sample Preparation:

Grind 1-2 mg of 2-Amino-3-bromo-5-nitrobenzonitrile with approximately 100-200 mg of

dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a

fine, homogeneous powder is obtained.[4]

Transfer the mixture to a pellet-forming die.

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or

translucent pellet.[4]

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

The background spectrum is automatically subtracted from the sample spectrum.

Identify and label the major absorption bands.

Correlate the observed absorption bands with the vibrational modes of the functional

groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound,

confirming its identity and providing further structural information.

Methodology:
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Sample Preparation:

Prepare a dilute solution of 2-Amino-3-bromo-5-nitrobenzonitrile (e.g., 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injection Mode: Split or splitless, depending on the sample concentration.

Injector Temperature: 250-280 °C.

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2

minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g.,

280-300 °C) and hold for several minutes to ensure elution of the compound.[5]

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a low m/z (e.g., 40) to a value significantly above the expected

molecular weight (e.g., 300 amu).

Ion Source Temperature: 230 °C.[5]

Transfer Line Temperature: 280 °C.[5]

Data Analysis:

Identify the peak corresponding to the compound in the total ion chromatogram (TIC).

Extract the mass spectrum for that peak.

Identify the molecular ion peak and any characteristic isotope patterns.

Analyze the fragmentation pattern and propose structures for the major fragment ions.
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Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

novel chemical compound.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation
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(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b101693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

